5-Fluoro-3-(4-methoxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound that is used as an intermediate in organic synthesis and pharmaceutical intermediates . It has a molecular weight of 246.23 and a molecular formula of C14H11FO3 .
Synthesis Analysis
The synthesis of similar compounds often involves chemical transformations. For instance, 4-methoxybenzoic acid can be converted to 4-methoxybenzoate via Fischer’s esterification, which then undergoes hydrazinolysis. The resulting hydrazide can be cyclized with phenyl isothiocyanate to form an intermediate, which can then be transformed into the desired compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O . Further analysis of the structure can be done using techniques like X-Ray crystal structure determination .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 246.23 and a molecular formula of C14H11FO3 . More detailed physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound with potential relevance in the synthesis of various pharmaceuticals and research chemicals. Although direct studies on this compound specifically are limited, insights can be drawn from related research on fluorinated biphenyls and benzoxaboroles, which share structural motifs or chemical functionalities.
Fluorinated Biphenyls Synthesis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, has been developed. This method involves diazotization followed by a coupling reaction, highlighting the role of fluorine in synthesizing complex organic molecules (Qiu et al., 2009).
Benzoxaboroles Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen recent investigation due to their exceptional properties and wide applications. These compounds, including some that may structurally resemble this compound, are useful as building blocks in organic synthesis and show biological activity, further underscoring the importance of fluorinated compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).
Pharmacological Insights
Fluorinated Pyrimidines in Cancer Chemotherapy
The fluorination of pyrimidines, such as 5-fluorouracil, has been crucial in developing cancer therapies. This research area demonstrates the potential of fluorinated compounds, including those structurally related to this compound, in creating effective treatments for various cancers (Gmeiner, 2020).
Fluorophosphates in Na-Ion Battery Cathodes
The study of fluorophosphate cathodes, pertinent to energy storage technologies, reflects the broader applicability of fluorinated compounds in developing advanced materials. This research area could provide insights into designing new materials with improved performance for various technological applications (Dacek et al., 2016).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The fluoride substituent enables nucleophilic aromatic substitution, which is a key reaction in many biochemical processes . The carboxylic group also plays a significant role in reactivity .
Biochemical Pathways
The compound can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The compound’s molecular weight (24623) and topological polar surface area (465Ų) suggest it may have favorable absorption and distribution characteristics .
Result of Action
Similar compounds have been used in the synthesis of drugs for various diseases .
Properties
IUPAC Name |
3-fluoro-5-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPQPRHGUBPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689171 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-69-8 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.